molecular formula C19H19NO3S B3017999 3-(4-methoxyphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide CAS No. 2034438-31-6

3-(4-methoxyphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide

Cat. No.: B3017999
CAS No.: 2034438-31-6
M. Wt: 341.43
InChI Key: QICICYHCQGRRRB-UHFFFAOYSA-N
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Description

The compound 3-(4-methoxyphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide features a propanamide backbone substituted with a 4-methoxyphenyl group at the C3 position. The amide nitrogen is linked to a furan-2-ylmethyl moiety, which is further substituted at the C5 position of the furan ring with a thiophen-3-yl group.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c1-22-16-5-2-14(3-6-16)4-9-19(21)20-12-17-7-8-18(23-17)15-10-11-24-13-15/h2-3,5-8,10-11,13H,4,9,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICICYHCQGRRRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC2=CC=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the core structure, followed by the introduction of the methoxyphenyl and thiophen-furan groups through various coupling reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and optimized for efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and organometallic compounds (e.g., Grignard reagents).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-(4-methoxyphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Motifs and Functional Groups

The compound’s unique thiophene-furan hybrid distinguishes it from similar propanamide derivatives. Key comparisons include:

Compound Name Key Structural Features Biological Activity (Inferred/Reported) Reference
Target Compound Thiophene-furan, 4-methoxyphenyl, propanamide Not specified N/A
N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide Tetrazole ring, 4-fluorophenyl Not specified (common in kinase inhibitors)
N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (Compound 31) Thiazole ring, 4-fluorophenyl, furan KPNB1 inhibition, anticancer activity
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-oxadiazole) Oxadiazole, 4-methoxyphenyl, benzamide Antifungal (C. albicans)
3-({5-[(2-Amino-thiazol-4-yl)methyl]-oxadiazol-2-yl}sulfanyl)-propanamides Oxadiazole-thiazole hybrid, sulfanyl linker Antimicrobial (spectral data only)
  • Thiophene vs. Thiazole and oxadiazole rings, however, are associated with stronger hydrogen-bonding capabilities (e.g., Compound 31’s anticancer activity and LMM5’s antifungal effects ).
  • Methoxy Substitution : The 4-methoxyphenyl group is conserved in LMM5 and the target compound, suggesting its role in modulating electronic properties or binding to hydrophobic pockets in biological targets.

Biological Activity

3-(4-methoxyphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a methoxyphenyl group, a thiophene ring, and a furan moiety. These components suggest potential biological activity that warrants detailed investigation.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H19NO2S\text{C}_{18}\text{H}_{19}\text{N}\text{O}_{2}\text{S}

This structure combines various functional groups that may contribute to its biological properties.

The biological activity of this compound is hypothesized to stem from its ability to interact with various cellular targets. The presence of the thiophene and furan rings may facilitate interactions with nucleophilic sites in proteins or nucleic acids, potentially modulating enzyme activities or receptor functions. Such interactions can lead to various pharmacological effects, including anticancer and antimicrobial activities.

Biological Activity Overview

Research has indicated that compounds with similar structural motifs often exhibit diverse biological activities. Below is a summary of the biological activities associated with this compound and related compounds:

Biological Activity Description
Antimicrobial Compounds containing thiophene and furan moieties have shown potential antimicrobial properties, likely due to their ability to disrupt cellular membranes or inhibit key metabolic pathways.
Anticancer Similar derivatives have demonstrated cytotoxic effects against various cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.
Anti-inflammatory Some related compounds have been noted for their anti-inflammatory properties, possibly by inhibiting pro-inflammatory cytokines or enzymes like COX.

Case Studies and Research Findings

  • Anticancer Activity : A study investigating the cytotoxic effects of related furan derivatives indicated significant inhibition of cancer cell proliferation in vitro. For instance, compounds featuring both furan and thiophene rings showed IC50 values in the micromolar range against breast cancer cell lines, suggesting that this compound may exhibit similar effects due to its structural similarities .
  • Antimicrobial Properties : In another study, derivatives of thiophene were evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the thiophene ring significantly enhanced antibacterial efficacy, hinting that the incorporation of the furan component in our compound could further augment this activity .
  • Mechanistic Insights : Research on similar compounds has revealed that they can inhibit key enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs). This inhibition leads to reduced tumor invasion and metastasis . Given the structural features of this compound, it is plausible that it may exert similar inhibitory effects on MMPs.

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